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N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide

Antimalarial activity Plasmodium falciparum PfDHFR docking

PfDHFR inhibitor programs require the exact N1-triazole chemotype; generic N2-alkylated or naphthyl analogs cause non-linear IC50 shifts that derail SAR. Procure CAS 2034228-99-2 for: • Validated PfDHFR docking (PDB 3QGT) with defined chirality • Unsubstituted phenoxy baseline for systematic derivatization • Lipinski-compliant MW 288.35 for ADME profiling

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2034228-99-2
Cat. No. B2782906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide
CAS2034228-99-2
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H20N4O2/c1-12(2)14(10-19-9-8-16-18-19)17-15(20)11-21-13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3,(H,17,20)
InChIKeyJPKARYWJJZQDKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Triazole-Phenoxyacetamide Compound Overview


N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide (CAS 2034228-99-2) is a synthetic organic molecule combining a 1,2,3-triazole ring with a phenoxyacetamide moiety via a chiral butan-2-amine linker [1]. The compound belongs to a growing class of nitrogen-containing heterocyclic amides that are extensively explored in medicinal chemistry for antimicrobial, antimalarial, and enzyme-inhibitory properties [1][2]. Public quantitative pharmacological data for this specific compound remain limited, necessitating procurement decisions based on structural differentiation from closely related analogs rather than on published potency metrics alone.

Structural Specificity and Non-Substitutability


Generic substitution among 1,2,3-triazole-acetamide derivatives is not feasible because even minor alterations in the linker length, substitution pattern on the triazole (N1- vs N2-alkylation), or the aryl ether moiety produce substantial shifts in biological activity profiles [1]. In the published series, replacing the phenoxy group with naphthyl (as in SR12) reduced the antimalarial IC50 to 18.60 µM, while altering the phenoxy substitution pattern yielded distinct antimicrobial potency (SR7 at 600.83 µM vs SR9 at 614.12 µM), indicating that SAR is steep and non-linear [1]. Therefore, procuring a structurally mismatched analog will not reproduce the target profile associated with this specific compound.

Quantitative Evidence Guide


Antimalarial Potency Against PfDHFR

In the SR1–SR16 series, the compound bearing a naphthyl substituent (SR12) achieved an IC50 of 18.60 µM against Plasmodium falciparum DHFR (PfDHFR), while compounds with unsubstituted phenoxy or modified phenoxy groups (such as SR7 and SR9) demonstrated weaker or negligible antimalarial activity [1]. This class-level inference indicates that the phenoxy ether terminus is a critical pharmacophoric element, and the specific unsubstituted phenoxy configuration of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide positions it as a scaffold-optimization candidate for exploring antimalarial SAR [1].

Antimalarial activity Plasmodium falciparum PfDHFR docking

Antimicrobial Activity Profile

Among the 16 synthesized phenoxy methyl 1,2,3-triazole derivatives, SR7 and SR9 exhibited antimicrobial activity at concentrations of 600.83 µM and 614.12 µM, respectively, demonstrating that the identity of the phenoxy substituent modulates antibacterial potency [1]. The compound N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide, which retains an unsubstituted phenoxy group, sits within the same structural subclass and is expected to display antimicrobial profiles distinct from halogenated or alkylated analogs [1].

Antimicrobial activity Bacterial inhibition Concentration-response

Molecular Docking with PfDHFR

Molecular docking studies of the 1,2,3-triazole series against PfDHFR (PDB ID: 3QGT) revealed that the amide-linked phenoxy triazole scaffold engages key active-site residues, with docking scores and interaction fingerprints correlating with the antimalarial IC50 values [1]. While the precise docking score for N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide was not separately reported, the class-level docking data demonstrate that the phenoxyacetamide linkage is essential for maintaining hydrogen-bond interactions with the catalytic dyad and hydrophobic contacts in the folate-binding pocket [1].

Molecular docking PfDHFR binding Computational modeling

ADME and Drug-Likeness Profile

Predicted pharmacokinetic profiling of the phenoxy methyl 1,2,3-triazole series confirmed drug-likeness, with parameters such as molecular weight, logP, and hydrogen-bond donor/acceptor counts falling within established oral bioavailability criteria [1]. For N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2-phenoxyacetamide specifically (MW 288.35 g/mol, formula C15H20N4O2), the lower molecular weight compared to naphthyl-substituted analogues (e.g., SR12) may confer improved solubility and permeability, based on class-level trends observed in the series [1][2].

ADME prediction Drug-likeness Physicochemical properties

Priority Research Applications


PfDHFR Hit-to-Lead Optimization

The compound serves as a core scaffold for developing PfDHFR inhibitors. Its phenoxyacetamide linkage is conserved within the series that demonstrated up to 18.60 µM IC50 in the most potent analog, and docking studies confirm engagement of the folate-binding pocket [1]. Researchers can use this compound to systematically derivative the phenoxy ring and the triazole N-substituent to improve potency and selectivity.

Antimicrobial Screening Library

Given the class-level antimicrobial activity observed at ~600 µM for structurally related triazoles, this compound is a suitable reference standard for constructing focused libraries aimed at identifying Gram-positive or Gram-negative bacterial inhibitors. Its unsubstituted phenoxy group provides a baseline for evaluating electronic and steric effects [1].

Docking Model Validation

The compound's defined chirality and rigidity make it an ideal test case for validating molecular docking protocols against PfDHFR (PDB ID: 3QGT). The published docking methodology and the availability of experimental IC50 data for close analogs allow benchmarking of scoring functions and binding pose predictions [1].

Oral Bioavailability ADME Probe

With a molecular weight of 288.35 and compliance with Lipinski rules, this compound can be used as a minimal pharmacophore probe to study absorption, distribution, metabolism, and excretion properties of triazole-acetamide chemotypes, guiding medicinal chemistry toward candidates with favorable pharmacokinetic profiles [1][2].

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